ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate
Brand Name: Vulcanchem
CAS No.: 477709-41-4
VCID: VC2796043
InChI: InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)
SMILES: CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C
Molecular Formula: C11H12F3N3O3
Molecular Weight: 291.23 g/mol

ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate

CAS No.: 477709-41-4

Cat. No.: VC2796043

Molecular Formula: C11H12F3N3O3

Molecular Weight: 291.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate - 477709-41-4

Specification

CAS No. 477709-41-4
Molecular Formula C11H12F3N3O3
Molecular Weight 291.23 g/mol
IUPAC Name ethyl 4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate
Standard InChI InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)
Standard InChI Key JPJZJGUMJKXAPC-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C
Canonical SMILES CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C

Introduction

Chemical Properties and Structure

Ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate is a synthetic organic compound characterized by its complex structure featuring a trifluoromethyl group and a pyrazole moiety. The compound has several key functional groups that contribute to its potential biological activity and chemical reactivity.

Basic Physical and Chemical Data

The compound's fundamental physical and chemical properties are summarized in Table 1.

PropertyValue
CAS Registry Number477709-41-4
Molecular FormulaC₁₁H₁₂F₃N₃O₃
Molecular Weight291.23 g/mol
IUPAC NameEthyl 4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate
Standard InChIKeyJPJZJGUMJKXAPC-UHFFFAOYSA-N
SMILESCCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C

The compound contains several important functional groups including an ethyl ester, a trifluoromethyl group, a hydroxyl group, an imine linkage, and a pyrazole ring. The presence of the trifluoromethyl group (CF₃) significantly influences the compound's lipophilicity and metabolic stability, which are important considerations for potential pharmaceutical applications.

Structural Features

The structural elements of ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate can be divided into four key components:

  • The trifluoromethyl-containing moiety that enhances lipophilicity and metabolic stability

  • The hydroxyl group that can participate in hydrogen bonding

  • The imine linkage that connects the pyrazole ring

  • The 5-methyl-1H-pyrazol-3-yl group that can engage in various intermolecular interactions

These structural features collectively contribute to the compound's potential for biological activity, particularly through hydrogen bonding and other non-covalent interactions with biological targets.

Biological Activities and Applications

The structural features of ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate suggest potential for various biological activities and applications.

Agricultural Applications

Compounds containing trifluoromethyl and pyrazole moieties have shown promise as agricultural agents:

  • Fungicidal activity: Similar pyrazole derivatives have demonstrated antifungal properties

  • Insecticidal applications: Trifluoromethyl-containing compounds often exhibit insecticidal activity

  • Plant growth regulation: Related compounds have shown potential in modulating plant growth and development

Comparison with Related Bioactive Compounds

Several pyrazole derivatives with structural similarities have demonstrated biological activities. For example, 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives have shown antituberculosis activity, with some compounds exhibiting activity comparable to established drugs .

Structure-Activity Relationships

Understanding the relationship between the structure of ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate and its biological activity can provide valuable insights for future drug design and optimization.

Key Structure-Activity Considerations

Based on studies of related compounds, several structural features are likely to influence the biological activity:

  • The trifluoromethyl group enhances lipophilicity and membrane permeability

  • The hydroxyl group can participate in hydrogen bonding with biological targets

  • The pyrazole ring serves as a privileged structure in medicinal chemistry

  • The imine linkage provides conformational flexibility and additional hydrogen bonding capacity

These structure-activity relationships are important considerations for optimizing the compound's biological activity .

Modification Strategies

Potential structural modifications to enhance activity or selectivity include:

  • Substitution on the pyrazole ring to modulate electronic properties

  • Variation of the ester group to affect pharmacokinetic properties

  • Modification of the imine linkage to alter conformational flexibility

  • Introduction of additional functional groups to enhance target selectivity

Such modifications could lead to compounds with improved efficacy and reduced side effects for specific applications .

Analytical Characterization

Accurate analytical characterization is essential for confirming the structure and purity of ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate.

Spectroscopic Analysis

Several spectroscopic techniques can be employed for structural characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹⁹F NMR is valuable for analyzing the trifluoromethyl group

  • IR Spectroscopy: Identifies functional groups such as hydroxyl, carbonyl, and imine

  • Mass Spectrometry: Confirms molecular weight and provides fragmentation pattern information

  • UV-Visible Spectroscopy: Reveals information about chromophores present in the molecule

Chromatographic Methods

Chromatographic techniques useful for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These methods can confirm the purity of the final product and identify any synthesis byproducts or impurities.

Comparison with Related Compounds

Comparing ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate with structurally related compounds provides context for understanding its potential properties and applications.

Structural Analogues

Table 2 presents a comparison of the target compound with related structures.

CompoundStructural SimilaritiesStructural DifferencesPotential Significance
Ethyl 4,4,4-trifluoro-3-hydroxybut-2-enoateContains trifluoromethyl, hydroxyl, and ethyl ester groupsLacks pyrazole and imine moietiesLikely precursor, simpler structure with fewer interaction sites
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoateContains trifluoromethyl and ethyl ester groupsHas methylamino instead of hydroxyl and pyrazole-imine groupsSimpler amine functionality may affect hydrogen bonding patterns
5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazoleContains pyrazole ringDifferent substituents and lacks trifluoromethyl groupKnown antituberculosis activity, different biological target profile
Methyl 3-amino-4,4,4-trifluorobut-2-enoateContains trifluoromethyl and ester groupsHas simpler amino group and methyl esterMay have different pharmacokinetic properties

This comparison highlights the unique combination of functional groups in ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate that may contribute to its distinctive properties and potential applications .

Research Challenges and Future Directions

Despite the potential of ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate, several research challenges and opportunities remain to be addressed.

Current Research Limitations

  • Limited published studies specifically on this compound

  • Incomplete understanding of detailed structure-activity relationships

  • Challenges in optimizing synthesis for high yields and purity

  • Need for comprehensive biological activity screening

Future Research Opportunities

  • Development of improved synthetic routes with higher yields

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of specific biological targets and modes of action

  • Exploration of potential applications beyond pharmaceuticals, such as in materials science

Emerging Applications

Recent advances in fluorinated compounds suggest potential new applications:

  • Catalyst development for specific organic transformations

  • Materials for electronics and optoelectronics

  • Sensors and probes for biological systems

  • Components in advanced polymeric materials

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